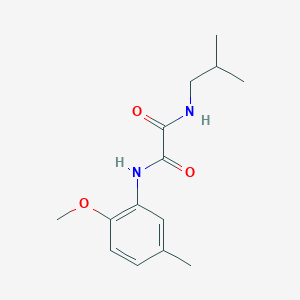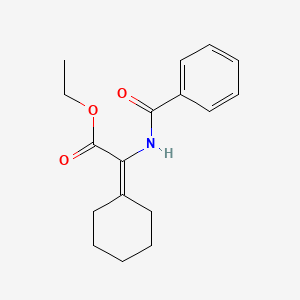
N-isobutyl-N'-(2-methoxy-5-methylphenyl)ethanediamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of analogs similar to N-isobutyl-N'-(2-methoxy-5-methylphenyl)ethanediamide involves complex reactions, including gas chromatography-mass spectrometry analysis of derivatives for structure elucidation and the identification of characteristic fragmentation patterns, which are crucial for understanding its formation (Lum, Brophy, & Hibbert, 2016). Such methodologies offer insights into the derivatization processes that facilitate the determination of the molecular ion mass and observation of specific fragmentation patterns essential for the compound's synthesis characterization.
Molecular Structure Analysis
The molecular structure of compounds similar to N-isobutyl-N'-(2-methoxy-5-methylphenyl)ethanediamide is often analyzed through techniques such as X-ray crystallography. This analysis provides detailed information on the compound's geometry, including bond lengths and angles, which are pivotal in understanding its chemical behavior and interactions. For instance, studies have detailed the structure of related compounds, highlighting the importance of geometrical configuration and intramolecular interactions in determining the compound's properties and reactivity (Ross, Wardell, Low, & Ferguson, 1996).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be elucidated through its interaction with various reagents and conditions. For example, the synthesis and herbicidal activity of geometrical isomers of related compounds demonstrate the impact of molecular structure on biological activity (Hayashi & Kouji, 1990). These studies are instrumental in understanding the chemical reactions the compound undergoes and its potential utility in various applications.
Physical Properties Analysis
The physical properties of N-isobutyl-N'-(2-methoxy-5-methylphenyl)ethanediamide, such as melting point, boiling point, and solubility, are crucial for its application in different domains. These properties are often determined through experimental analysis and contribute to the compound's handling and storage conditions. Research on similar compounds provides a basis for predicting the physical properties of N-isobutyl-N'-(2-methoxy-5-methylphenyl)ethanediamide and its analogs.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are essential for comprehending the compound's behavior in chemical reactions and its compatibility with different solvents and materials. Investigations into related compounds' synthesis, reactions, and structural analysis offer valuable insights into the chemical properties of N-isobutyl-N'-(2-methoxy-5-methylphenyl)ethanediamide (Pimenova et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)8-15-13(17)14(18)16-11-7-10(3)5-6-12(11)19-4/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPZCXPQFNRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B4698183.png)

![4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4698211.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4698218.png)
![N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B4698227.png)
![methyl {3-methyl-5-[4-(methylthio)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4698231.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4698239.png)
![6-[(diphenylacetyl)amino]hexanoic acid](/img/structure/B4698244.png)

![4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate](/img/structure/B4698268.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)

![1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4698279.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4698283.png)